molecular formula C32H35NO14 B2459520 Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH CAS No. 118358-38-6

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Cat. No. B2459520
CAS RN: 118358-38-6
M. Wt: 657.625
InChI Key: UGQPZVSWEMKXBN-VSZRRGAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH” is a synthetic organic compound with the empirical formula C32H35NO14 . It is also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-serine . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH” is 657.62 g/mol . The SMILES string representation of the molecule is OC(C@@HC=CC=C2)=O)CO[C@H]4C@H=O)C(OC(C)=O)C@H=O)C@@H=O)O4)=O .


Physical And Chemical Properties Analysis

“Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH” is a powder form compound with a functional group Fmoc . It has a storage temperature of -20°C .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQPZVSWEMKXBN-UKFUGAQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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